cyclohexyl{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexanecarbonyl group attached to an indole ring, which is further substituted with a 2-(2,5-dimethylphenoxy)ethyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclohexanecarbonyl group can be introduced via Friedel-Crafts acylation, using cyclohexanecarbonyl chloride and a Lewis acid catalyst . The final step involves the attachment of the 2-(2,5-dimethylphenoxy)ethyl group through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound can be used to study the mechanisms of action of indole-based drugs and to develop new therapeutic agents .
Medicine: Indole derivatives have been shown to possess antiviral, anticancer, and anti-inflammatory properties, making them valuable candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functions .
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The cyclohexanecarbonyl group and the 2-(2,5-dimethylphenoxy)ethyl group can also influence the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: The uniqueness of 3-CYCLOHEXANECARBONYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclohexanecarbonyl group and the 2-(2,5-dimethylphenoxy)ethyl group makes it different from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
Molecular Formula |
C25H29NO2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
cyclohexyl-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C25H29NO2/c1-18-12-13-19(2)24(16-18)28-15-14-26-17-22(21-10-6-7-11-23(21)26)25(27)20-8-4-3-5-9-20/h6-7,10-13,16-17,20H,3-5,8-9,14-15H2,1-2H3 |
InChI Key |
QUANSILTVLGJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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